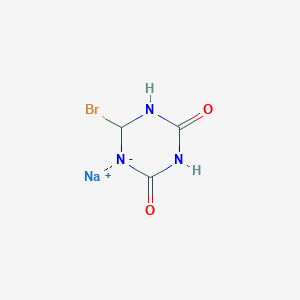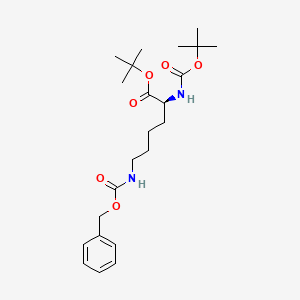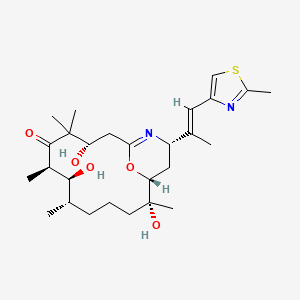
N-Bromoisocyanuric acid monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
BICA-Na is synthesized through the reaction of isocyanuric acid with sodium hydroxide (NaOH) and potassium bromide (KBr) in the presence of an oxidizing agent. This synthesis yields a stable solid that can efficiently transfer bromenium ions to unsaturated substrates, making it a valuable reagent for bromination processes (Crespo et al., 2013).
Molecular Structure Analysis
The molecular structure of BICA-Na and its derivatives has been characterized by various spectroscopic methods, including NMR and high-resolution mass spectrometry. These studies provide detailed insights into the compound's structure, aiding in the understanding of its reactivity and applications in chemical synthesis (Turhanen, 2022).
Chemical Reactions and Properties
BICA-Na serves as an efficient brominating agent for aromatic compounds, alkenes, and various other organic molecules. Its ability to brominate under mild conditions without causing significant side reactions makes it a preferable choice for specific synthetic pathways. The compound's reactivity with different organic substrates illustrates its versatility in organic synthesis (Okada et al., 2003).
Physical Properties Analysis
The physical properties of BICA-Na, such as solubility in various solvents and stability under different conditions, are crucial for its storage and handling. The compound is generally stable, but precautions should be taken to avoid decomposition, which may affect its efficiency as a brominating agent. Understanding these properties is essential for its effective use in chemical reactions (Virgil, 2001).
Chemical Properties Analysis
BICA-Na's chemical properties, including its reactivity with different functional groups and its role in facilitating various chemical transformations, underscore its significance in organic chemistry. The compound's ability to act as a source of electrophilic bromine enables a wide range of bromination reactions, contributing to its utility in synthetic organic chemistry (Hoelz, 2010).
Aplicaciones Científicas De Investigación
Direct Bromination of Amino Acids : It has been used for the bromination of unprotected aromatic amino acids like phenylalanine, tyrosine, and glycine in aqueous sulfuric acid, resulting in mono-brominated products (Yokoyama et al., 2006).
Synthesis of Bisphosphonates : The compound has been involved in the synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, which has significant medicinal and non-medicinal applications (Turhanen, 2022).
Synthesis of Ionic Diol : It's used in the synthesis of the monosodium salt of β-glycerophosphoric acid, a new ionic diol for polyurethane ionomers (Kakati & George, 1993).
Catalyst for Aryl Thiocyanates Synthesis : It serves as a catalyst for the preparation of aryl thiocyanates, showing efficient and selective methods for thiocyanation (James, Srinivasan, & Shanmugham, 2011).
Bromination of Aromatic Compounds : It has been used for bromination of various aromatic compounds like isoquinoline, quinoline, quinazoline, and quinoxaline in strong acidic conditions (Brown & Gouliaev, 2004).
Analytical Applications : It has been used in bromimetry, a method for detecting the content of certain compounds like hydroxy-benzenesulfonic acid monosodium salt sodium phenolsulfonate (Chao, 2009).
Synthesis of Polyimides : It's been involved in the synthesis of 4-Phenylethynylphthalic Anhydride, a useful end-capping agent for polyimides, demonstrating an environmentally friendly method (Yang et al., 2012).
Propiedades
IUPAC Name |
sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h1H,(H3,5,6,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQDCCVEWNITLV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(NC(=O)NC(=O)[N-]1)Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743116 |
Source


|
| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |
CAS RN |
164918-61-0 |
Source


|
| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







